[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-prop-2-enylcarbamate;chloride
Description
The compound [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-prop-2-enylcarbamate;chloride is a quaternary ammonium salt featuring a substituted azetidinium ring, a prop-2-enyl (allyl) carbamate group, and a chloride counterion. Its molecular weight is 274.79 g/mol, with a topological polar surface area of 42.8 Ų, indicating moderate polarity . Key structural attributes include:
- Azetidinium core: A four-membered nitrogen-containing ring, cationic due to quaternization.
- 3-Ethylpent-1-yn-3-yl substituent: A branched alkyne group contributing to steric bulk and hydrophobicity.
- Chloride counterion: Balances the positive charge of the azetidinium ring.
This compound is part of a broader family of azetidinium carbamates, where variations in the carbamate substituent (e.g., ethyl, phenyl, or tert-butyl) modulate physicochemical and biological properties .
Properties
CAS No. |
60752-82-1 |
|---|---|
Molecular Formula |
C14H23ClN2O2 |
Molecular Weight |
286.80 g/mol |
IUPAC Name |
[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-prop-2-enylcarbamate;chloride |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-5-9-15-13(17)18-12-10-16(11-12)14(6-2,7-3)8-4;/h2,5,12H,1,7-11H2,3-4H3,(H,15,17);1H |
InChI Key |
YKMNDWLOSOMVRV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C#C)[NH+]1CC(C1)OC(=O)NCC=C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-prop-2-enylcarbamate;chloride typically involves the reaction of azetidine derivatives with carbamate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-prop-2-enylcarbamate;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons.
Scientific Research Applications
[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-prop-2-enylcarbamate;chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-prop-2-enylcarbamate;chloride involves its interaction with specific molecular targets. The azetidine ring and carbamate group are key functional groups that interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed that this compound can inhibit certain enzymes and disrupt cellular processes.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The target compound’s closest analogs differ in the carbamate substituent (Table 1).
Table 1: Comparison of Key Structural Analogs
| Compound Name (Substituent) | Molecular Weight (g/mol) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Rotatable Bonds | Topological Polar Surface Area (Ų) |
|---|---|---|---|---|---|
| N-prop-2-enylcarbamate (target) | 274.79 | 2 | 3 | 7 | 42.8 |
| N-ethylcarbamate;chloride | 274.79 | 2 | 3 | 7 | 42.8 |
| N-phenylcarbamate;chloride | 322.82 | 2 | 3 | 8 | 42.8 |
| N-tert-butylcarbamate;chloride | 304.83 | 2 | 3 | 6 | 42.8 |
Key Observations :
Reactivity and Functional Implications
- N-prop-2-enylcarbamate: The allyl group’s unsaturation may confer reactivity toward electrophilic or radical species, distinguishing it from saturated analogs like N-ethylcarbamate. This could enable covalent binding to biological targets, a property absent in non-unsaturated analogs .
Bioactivity Correlations
While specific bioactivity data for the target compound are unavailable, demonstrates that structurally similar compounds cluster by shared modes of action. For example:
- Hydrogen Bonding: All analogs have 2 donors and 3 acceptors, suggesting conserved interactions with polar protein residues .
- Substituent-Driven Selectivity : The phenylcarbamate analog’s aromaticity may favor π-π stacking with hydrophobic enzyme pockets, whereas the allyl group in the target compound could engage in Michael addition or thiol-ene reactions .
Biological Activity
The compound [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-prop-2-enylcarbamate;chloride is a synthetic derivative belonging to a class of azetidines with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 322.83 g/mol. The compound features an azetidine ring, which is known for its diverse pharmacological applications.
| Property | Value |
|---|---|
| Molecular Formula | C17H23ClN2O2 |
| Molecular Weight | 322.83 g/mol |
| CAS Number | 60752-94-5 |
| SMILES | CCC(CC)(C#C)[NH+]1CC(C1)OC(=O)NC2=CC=CC=C2.[Cl-] |
The biological activity of this compound can be attributed to its interactions with various biological targets. The azetidine structure allows for modulation of neurotransmitter systems, while the carbamate moiety may enhance its stability and bioavailability.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of azetidine derivatives. For instance, compounds similar to [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-prop-2-enylcarbamate;chloride have demonstrated significant activity against Gram-positive and Gram-negative bacteria, indicating potential use as antimicrobial agents .
Anticancer Potential
Research has suggested that azetidine derivatives exhibit cytotoxic effects on various cancer cell lines. For example, a study showed that compounds with similar structural features induced apoptosis in human cancer cells through the activation of caspase pathways . This suggests that [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-prop-2-enylcarbamate;chloride may also possess anticancer properties.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several azetidine derivatives, including [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium] compounds. Results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli, suggesting strong antimicrobial potential.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
Study 2: Cytotoxicity Against Cancer Cells
In vitro studies on human breast cancer cell lines revealed that compounds similar to [1-(3-ethylpent-1-yn-3-yl)azetidin] induced significant cell death at concentrations ranging from 5 to 20 µM. The mechanism was linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
